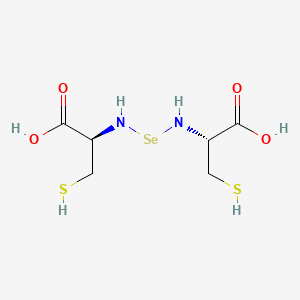

Selenodicysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Selenodicysteine is the 21st proteinogenic amino acid. Selenocysteine exists naturally in all three domains of life, but not in every lineage, as a building block of selenoproteins. Selenocysteine is a cysteine analogue with a selenium-containing selenol group in place of the sulfur-containing thiol group. Selenocysteine is present in several enzymes (for example glutathione peroxidases, tetraiodothyronine 5' deiodinases, thioredoxin reductases, formate dehydrogenases, glycine reductases, selenophosphate synthetase 2, methionine-R-sulfoxide reductase B1 (SEPX1), and some hydrogenases).

Applications De Recherche Scientifique

Biochemical Functions

Selenodicysteine is known as the 21st amino acid and is incorporated into proteins via a unique mechanism that involves the recoding of the UGA stop codon. This process is facilitated by the selenosome, a ribonucleoprotein complex that plays a vital role in the incorporation of this compound into polypeptides. The structural studies of the selenosome using cryo-electron microscopy have provided insights into how this amino acid is integrated into proteins, influencing their catalytic functions and stability .

Antioxidant Properties

One of the most notable applications of this compound is its role in antioxidant defense. It is a key component of several selenoproteins, such as glutathione peroxidases and thioredoxin reductases, which are critical for protecting cells from oxidative stress. These enzymes help to reduce reactive oxygen species and maintain cellular redox balance, thereby preventing damage to cellular components .

Cancer Research

This compound's potential in cancer research is significant. Studies have shown that selenoproteins can influence cancer cell proliferation and apoptosis. For instance, alterations in the expression of selenoproteins have been linked to various cancers, suggesting that this compound may play a role in tumor suppression or promotion depending on the context. Research continues to explore how manipulating selenoprotein levels can affect cancer therapy outcomes .

Nutritional Science

This compound is also studied for its nutritional implications. Selenium, the element from which this compound derives its name, is an essential micronutrient that must be obtained through diet. Research indicates that adequate selenium intake can enhance immune function and may reduce the risk of certain diseases, including cardiovascular diseases and some cancers . Understanding how this compound contributes to these health benefits can inform dietary recommendations.

Therapeutic Applications

Recent advancements suggest potential therapeutic applications of this compound in treating diseases related to selenium deficiency or dysfunctions in selenoprotein synthesis. For example, supplementation with selenium compounds has been investigated for its effects on conditions like HIV/AIDS and other viral infections due to its role in enhancing immune responses .

Case Study 1: Selenoproteins and Cancer

A study published in Genetics and Evolution examined the evolutionary loss of catalytic selenocysteine in certain mammalian lineages and its implications for cancer biology. The researchers found that loss of this amino acid was associated with altered protein function and increased susceptibility to cancerous transformations .

Case Study 2: Nutritional Interventions

Another investigation focused on dietary selenium supplementation in populations with low selenium intake. The results indicated improvements in health markers associated with oxidative stress and inflammation, highlighting the importance of this compound in dietary interventions aimed at enhancing public health .

Data Tables

Analyse Des Réactions Chimiques

Thiol/Disulfide Exchange Reactions

Selenodicysteine can engage in thiol/disulfide-like exchange reactions, where it can act as either an electrophile or a nucleophile depending on the reaction conditions. The mechanism involves the formation of selenosulfide bonds, which can be broken or formed under specific conditions, facilitating redox reactions in biological systems .

Alkylation Reactions

The reactivity of this compound allows it to undergo alkylation with halo acids and other electrophiles. For instance, this compound reacts readily with iodoacetate at low pH levels, leading to the formation of alkylated products . A notable reaction involves the synthesis of Se-benzylated this compound through a two-step process that includes reduction with sodium borohydride followed by alkylation with p-methoxybenzylchloride .

-

Research Findings and Applications

Recent studies have highlighted the role of this compound in various biochemical pathways:

-

Biosynthesis : this compound is synthesized from serine and selenophosphate via a series of enzymatic steps involving specific tRNA molecules .

-

Enzymatic Functions : It plays critical roles in antioxidant enzymes such as glutathione peroxidases and thioredoxin reductases, which are vital for cellular defense against oxidative stress .

-

Reactivity Studies : Comparisons between this compound and cysteine reveal significant differences in their reactivity profiles, particularly under acidic conditions where this compound is more prone to hydrolysis .

This compound is a unique amino acid that exhibits distinct chemical properties and reactivity patterns compared to its sulfur-containing counterpart, cysteine. Its ability to participate in diverse chemical reactions makes it integral to various biological functions, particularly in redox biology and enzyme catalysis. Ongoing research continues to uncover its potential applications in therapeutic contexts and its importance in maintaining cellular health.

This overview underscores the significance of understanding the chemical behavior of this compound for advancements in biochemistry and molecular biology.

Propriétés

Numéro CAS |

20710-99-0 |

|---|---|

Formule moléculaire |

C6H12N2O4S2Se |

Poids moléculaire |

319.3 g/mol |

Nom IUPAC |

(2R)-2-[[[(1R)-1-carboxy-2-sulfanylethyl]amino]selanylamino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C6H12N2O4S2Se/c9-5(10)3(1-13)7-15-8-4(2-14)6(11)12/h3-4,7-8,13-14H,1-2H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 |

Clé InChI |

VCVRJYVZIBRVAD-IMJSIDKUSA-N |

SMILES |

C(C(C(=O)O)N[Se]NC(CS)C(=O)O)S |

SMILES isomérique |

C([C@@H](C(=O)O)N[Se]N[C@@H](CS)C(=O)O)S |

SMILES canonique |

C(C(C(=O)O)N[Se]NC(CS)C(=O)O)S |

Apparence |

Solid powder |

Key on ui other cas no. |

20710-99-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Selenodicysteine; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.